molecular formula C12H14BrN B321183 5-Bromo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline

5-Bromo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B321183
M. Wt: 252.15 g/mol
InChI Key: YKZZHYGEVPBAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an allyl group and a bromine atom attached to the isoquinoline core. It is a colorless solid that is stable under normal conditions but can decompose at high temperatures. It is soluble in certain organic solvents such as ethanol and dichloromethane .

Preparation Methods

The synthesis of 5-Bromo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the diastereoselective allylation of 3,4-dihydro-4-phenylisoquinoline. This method allows for the preparation of both cis- and trans-1-allyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline . Industrial production methods may involve the use of electrophilic aromatic substitution reactions, where the bromine atom is introduced into the isoquinoline ring through bromination reactions .

Chemical Reactions Analysis

5-Bromo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Bromo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Bromo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

5-bromo-1-prop-2-enyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H14BrN/c1-2-4-12-10-5-3-6-11(13)9(10)7-8-14-12/h2-3,5-6,12,14H,1,4,7-8H2

InChI Key

YKZZHYGEVPBAJO-UHFFFAOYSA-N

SMILES

C=CCC1C2=C(CCN1)C(=CC=C2)Br

Canonical SMILES

C=CCC1C2=C(CCN1)C(=CC=C2)Br

Origin of Product

United States

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